methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate

Medicinal chemistry Structure-activity relationship Sulfonamide carbamate

This N-(2-(furan-2-yl)-2-methoxyethyl) 4-sulfamoylphenyl carbamate is a uniquely substituted hybrid not represented among generic sulfonamide–carbamate libraries. Published SAR shows that subtle N-alkyl/aryl changes alter anticonvulsant ED₅₀ by >10-fold; the furan-2-methoxyethyl motif provides a distinct steric/electronic profile absent in commercially available analogs. Procuring this compound enables head-to-head antiviral SAR against herpes-active aryl-sulfamoyl carbamates and selectivity profiling across carbonic anhydrase, HSP90, and PPARα targets. Avoid generic interchange—secure this precise chemotype to ensure reproducible, publication-grade results.

Molecular Formula C15H18N2O6S
Molecular Weight 354.38
CAS No. 1798660-21-5
Cat. No. B2715699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate
CAS1798660-21-5
Molecular FormulaC15H18N2O6S
Molecular Weight354.38
Structural Identifiers
SMILESCOC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CC=CO2
InChIInChI=1S/C15H18N2O6S/c1-21-14(13-4-3-9-23-13)10-16-24(19,20)12-7-5-11(6-8-12)17-15(18)22-2/h3-9,14,16H,10H2,1-2H3,(H,17,18)
InChIKeyZBIIDJNIQMAGCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate (CAS 1798660-21-5): Structural Identity and Procurement Baseline


Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate (CAS 1798660-21-5, molecular formula C₁₅H₁₈N₂O₆S, molecular weight 354.38 g/mol) is a sulfonamide–carbamate hybrid belonging to the class of N-substituted 4-sulfamoylphenyl carbamates [1]. Its structure features a furan-2-yl ring linked via a 2-methoxyethyl spacer to the sulfamoyl nitrogen, with a methyl carbamate terminus on the para position of the phenyl ring. This compound is a research-grade small molecule primarily offered by screening-compound suppliers for early-stage drug discovery .

Why Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate Cannot Be Trivially Substituted by In-Class Analogs


Within the 4-sulfamoylphenyl carbamate family, biological activity is exquisitely sensitive to the nature of the N-substituent on the sulfamoyl nitrogen [1]. Published quantitative structure–activity relationship (SAR) evidence demonstrates that changing the alkyl/aryl group on the sulfamoyl moiety can alter anticonvulsant ED₅₀ values by an order of magnitude (e.g., 14 mg/kg vs. 136 mg/kg in the maximal electroshock seizure model for different N-alkyl variants) [2]. The target compound’s specific combination of a furan-2-yl ring and a 2-methoxyethyl linker represents a unique steric and electronic profile that is absent from commercially available analogs bearing simpler alkyl, phenyl, or hydroxyalkyl substituents. Consequently, generic interchange with a “similar” sulfamoylphenyl carbamate carries a high risk of irreproducible biological outcomes.

Quantitative Differentiation Evidence: Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate vs. Closest Analogs


Structural Differentiation: 2-Methoxyethyl-Furan Substituent vs. Hydroxypropyl and Unsubstituted Analogs

The target compound contains a 2-methoxyethyl linker between the furan ring and the sulfamoyl nitrogen, whereas the closest commercially listed analog — methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (same molecular formula, C₁₅H₁₈N₂O₆S) — bears a 2-hydroxypropyl linker . The replacement of a polar hydroxyl group with a methoxy ether eliminates a hydrogen-bond donor, reducing topological polar surface area (tPSA) and potentially enhancing passive membrane permeability. Class-level evidence from 4-sulfamoylphenyl carbamates indicates that even modest changes in the N-substituent (e.g., 3-methylpentyl vs. 3-methyl-2-propylpentyl) produce 2- to 10-fold differences in in vivo anticonvulsant potency [1].

Medicinal chemistry Structure-activity relationship Sulfonamide carbamate

Carbamate vs. Acetamide Terminus: Differentiated Hydrogen-Bonding Capacity and Metabolic Liability

A directly analogous compound — N-(4-{[2-(furan-2-yl)-2-methoxyethyl]sulfamoyl}phenyl)acetamide (CAS 1798463-69-0, C₁₅H₁₈N₂O₅S) — shares the identical furan-2-yl-2-methoxyethyl-sulfamoyl scaffold but replaces the methyl carbamate with an acetamide group . The carbamate functionality (–O–C(=O)–NH–) provides an additional hydrogen-bond acceptor (the carbonyl oxygen) and a distinct metabolic degradation pathway via carboxylesterases, compared with the acetamide’s CYP450-mediated oxidation [1]. In sulfonamide-carbamate hybrid series, the carbamate terminus has been associated with enhanced antibacterial activity relative to acyl-thiourea analogs [2].

Drug metabolism Carbamate stability Sulfonamide hybrids

Furan-2-yl vs. Phenyl Substituent: Altered π-Stacking and Electronic Character

The target compound incorporates a furan-2-yl ring, whereas the broader 4-sulfamoylphenyl carbamate class predominantly features phenyl or substituted-phenyl N-substituents [1]. Furan is a π-excessive heteroaromatic with a dipole moment of ~0.7 D oriented toward the oxygen atom, compared with benzene (0 D) [2]. This electronic difference alters the compound’s capacity for π–π stacking and dipole–dipole interactions with protein binding sites. In a related sulfonamide series, furan-containing analogs exhibited differential inhibitory potency against herpes viruses compared with phenyl-substituted congeners [3].

Heterocyclic SAR π-stacking interactions Sulfonamide drug design

Synthetic Accessibility and Scaffold Uniqueness: A Discrete Entry in Sulfonamide-Carbamate Chemical Space

The compound is synthesized via the reaction of N-substituted 4-isothiocyanatophenyl sulfonamides with ethyl carbamate in the presence of triethylamine, a convergent route that allows modular variation of the N-substituent [1]. This scaffold occupies a distinct region of chemical space compared with the more extensively explored 2-phenyl-1,3-propanediol sulfamate chemotype described in patents US5892088 and JP4094057 [2]. A substructure search confirms that the 2-(furan-2-yl)-2-methoxyethyl fragment is represented in fewer than 50 discrete compounds across publicly disclosed chemical libraries (PubChem, ChEMBL), underscoring its relative scarcity in screening collections [3].

Chemical library screening Scaffold diversity Lead discovery

Recommended Research and Procurement Scenarios for Methyl (4-(N-(2-(furan-2-yl)-2-methoxyethyl)sulfamoyl)phenyl)carbamate


Phenotypic Antiviral Screening Cascade Targeting Herpesviridae

The 4-arylsulfamoyl phenylcarbamate class has demonstrated activity against herpes viruses in cell-based assays [1]. The target compound’s furan-2-yl-2-methoxyethyl substituent provides a structurally differentiated entry point for establishing antiviral SAR beyond the previously tested aryl variants. Procurement of this compound enables head-to-head comparison with known active analogs from the Krutikov et al. (2016) series. [1]

CNS Drug Discovery: Anticonvulsant Screening in MES and 6 Hz Seizure Models

4-Sulfamoylphenyl carbamates with alkyl N-substituents have shown anticonvulsant activity with ED₅₀ values ranging from 14 to 136 mg/kg in rodent models [2]. The target compound’s unique furan-2-yl-2-methoxyethyl substituent and favorable calculated logP (≈1.8) may confer distinct brain penetration and target engagement profiles, warranting evaluation alongside benchmark compounds such as 3-methylpentyl (4-sulfamoylphenyl)carbamate. [2]

Antimicrobial Lead Optimization: Carbamate vs. Acetamide/Acyl-Thiourea Comparator Studies

Sulfonamide–carbamate hybrids synthesized via the 4-isothiocyanatophenyl sulfonamide route have exhibited antibacterial activity [3]. The target compound’s methyl carbamate terminus distinguishes it from the acetamide analog (CAS 1798463-69-0) and acyl-thiourea derivatives, enabling systematic comparison of the carbamate pharmacophore’s contribution to antimicrobial potency and metabolic stability. [3]

Chemical Biology Tool Compound for Profiling Sulfonamide-Binding Protein Families

Sulfonamides and their carbamate hybrids are known ligands of carbonic anhydrase isoforms, HSP90, and PPARα [4]. The target compound’s furan-2-yl-2-methoxyethyl motif represents an uncommon N-substituent in these pharmacophore families, making it a valuable probe for selectivity profiling across the sulfonamide-targeted proteome using thermal shift assays or chemoproteomic approaches. [4]

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